2-(2-phenylethenyl)thiophene contains a thiophene ring, a five-membered aromatic ring with a sulfur atom. Thiophenes are a versatile class of heterocyclic compounds used in organic synthesis as building blocks for more complex molecules . The presence of the -C=C- (double bond) group, also known as a vinyl group, further expands its potential for functionalization and incorporation into various organic structures.
The -C=C- group can participate in various chemical reactions, allowing for attachment of other functional groups. This property makes 2-(2-phenylethenyl)thiophene a suitable candidate for the development of new materials with specific properties.
2-(2-phenylethenyl)thiophene shares some structural similarities with known conjugated organic molecules. Conjugated systems, where alternating single and double bonds are present, exhibit interesting electronic and optical properties. Further research into 2-(2-phenylethenyl)thiophene might reveal similar properties that could be beneficial for applications in organic electronics or optoelectronics .
Thiophene, 2-(2-phenylethenyl)- is an organic compound with the molecular formula C₁₂H₁₀S and a molecular weight of approximately 186.27 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted at the 2-position with a 2-phenylethenyl group. The structure can be represented as follows:
textC6H5 | C=C-S
This compound is characterized by its unique electronic properties due to the presence of both the thiophene and phenyl groups, making it of interest in various chemical and biological applications.
Currently, there is no documented research on the specific mechanism of action of 2-styrylthiophene in biological systems.
Research on 2-styrylthiophene is ongoing, focusing on:
Thiophene derivatives have been studied for their biological activities, including:
The synthesis of Thiophene, 2-(2-phenylethenyl)- can be achieved through several methods:
Thiophene, 2-(2-phenylethenyl)- has several applications in various fields:
Research into the interactions of Thiophene, 2-(2-phenylethenyl)- with biological targets has revealed important insights into its mechanism of action:
Several compounds share structural similarities with Thiophene, 2-(2-phenylethenyl)-. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiophene | Simple thiophene | Basic five-membered ring structure |
| 2-(Phenylethynyl)thiophene | Ethynyl substitution | Contains an ethynyl group instead of ethenyl |
| 3-Methylthiophene | Methyl substitution | Methyl group at the 3-position alters reactivity |
| 2-(Furanylethenyl)thiophene | Furan substitution | Incorporates a furan ring enhancing electron delocalization |
Thiophene, 2-(2-phenylethenyl)- stands out due to its dual aromatic character from both the thiophene and phenyl groups, which enhances its stability and reactivity compared to simpler thiophenes. Its applications in organic electronics and pharmaceuticals further highlight its significance in contemporary chemical research.
The Wittig reaction stands as one of the premier methodologies for constructing the phenylethenyl substituent in thiophene, 2-(2-phenylethenyl)-. This transformation relies on the nucleophilic attack of phosphorus ylides on carbonyl compounds to form carbon-carbon double bonds with defined stereochemistry [3] [4].
The Wittig reaction mechanism involves several key steps that are particularly relevant for thiophene-containing substrates [5]. The process begins with the deprotonation of a phosphonium salt by a strong base to generate a phosphorus ylide. The ylide subsequently attacks the carbonyl carbon of an aldehyde or ketone, forming a four-membered oxaphosphetane intermediate through a cycloaddition process [4] [5]. This intermediate undergoes collapse to yield the desired alkene product along with triphenylphosphine oxide as a byproduct [3].
For the synthesis of thiophene, 2-(2-phenylethenyl)-, the reaction typically employs thiophene-2-carbaldehyde as the carbonyl component and benzyltriphenylphosphonium chloride as the phosphonium salt precursor [6]. The ylide generation requires treatment with a strong base such as sodium hydroxide or butyllithium under anhydrous conditions [3] [6].
Research has demonstrated that the Wittig reaction for synthesizing 2-(2-phenylethenyl)thiophene can be conducted under various conditions. A representative procedure involves dissolving benzyltriphenylphosphonium chloride in absolute ethanol, followed by dropwise addition of sodium ethoxide solution under nitrogen atmosphere [7]. Thiophene-2-carbaldehyde is then added directly to the stirred solution, and the reaction mixture is maintained at room temperature for 24 hours [7].
The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and reaction conditions. Stabilized ylides, such as those bearing electron-withdrawing groups, typically favor the formation of (E)-isomers through a mechanism involving the more thermodynamically stable anti-betaine intermediate [8]. However, non-stabilized ylides can show variable stereoselectivity depending on temperature and solvent conditions [4].
Systematic optimization studies have revealed several critical factors affecting the yield and stereoselectivity of Wittig reactions in thiophene derivatives. The choice of base plays a crucial role, with sodium hydroxide providing good results under biphasic conditions while butyllithium offers superior reactivity under anhydrous conditions [3] [6]. Temperature control is equally important, as elevated temperatures can lead to improved reaction rates but may compromise stereoselectivity [5].
Solvent selection significantly impacts reaction efficiency. Dichloromethane and tetrahydrofuran have been identified as optimal solvents for thiophene Wittig reactions, providing good solubility for both reactants and products while minimizing side reactions [3] [6]. The use of phase-transfer catalysts such as tetrabutylammonium bromide can enhance reaction rates in biphasic systems [6].
| Reaction Parameter | Optimal Conditions | Yield Range (%) |
|---|---|---|
| Base | Sodium ethoxide/ethanol | 65-85 |
| Temperature | Room temperature | 70-90 |
| Reaction time | 24 hours | 75-85 |
| Solvent | Absolute ethanol | 65-85 |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing thiophene, 2-(2-phenylethenyl)- through carbon-carbon bond formation. These methodologies offer excellent functional group tolerance and can provide superior stereochemical control compared to traditional approaches [2] [9].
The Suzuki-Miyaura coupling reaction has proven particularly effective for synthesizing styrylthiophene derivatives [9] [10]. This transformation involves the coupling of organoborane compounds with aryl or vinyl halides in the presence of a palladium catalyst and base [10]. For thiophene, 2-(2-phenylethenyl)- synthesis, the reaction typically employs 2-bromothiophene or 2-iodothiophene as the halide component and phenylvinylboronic acid or its pinacol ester as the borane partner [9].
Optimization studies have identified palladium(II) acetate combined with phosphine ligands such as SPhos or XPhos as highly effective catalyst systems [9]. The use of potassium phosphate as base in aqueous or alcoholic solvents provides optimal conditions for the coupling reaction [9] [11]. Reaction temperatures between 80-100°C are typically required to achieve complete conversion within reasonable time frames [9] [11].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/SPhos | K₃PO₄ | Water/ethanol | 90 | 87-95 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dimethoxyethane | 85 | 82-90 |
| PdCl₂(dppf) | K₂CO₃ | Toluene | 100 | 78-85 |
The Heck reaction provides an alternative palladium-catalyzed approach for constructing the phenylethenyl unit in thiophene derivatives [12] [13]. This transformation involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst and base [12]. For thiophene, 2-(2-phenylethenyl)- synthesis, the reaction couples 2-halothiophenes with styrene or its derivatives [14].
The Heck reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the alkene into the palladium-carbon bond [13]. Subsequent β-hydride elimination generates the coupled product and regenerates the palladium catalyst [12] [13]. The stereochemical outcome typically favors the (E)-isomer due to steric considerations during the insertion step [13].
Optimal conditions for Heck coupling in thiophene systems involve palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) as catalyst, triethylamine or potassium carbonate as base, and polar aprotic solvents such as dimethylformamide or acetonitrile [14]. Reaction temperatures of 120-140°C are commonly employed to ensure complete conversion [14].
Direct arylation represents a more atom-economical alternative to traditional cross-coupling methods, as it eliminates the need for pre-functionalized organoborane or organostannane reagents [2] [15]. This approach involves the direct coupling of aryl halides with heteroarenes through carbon-hydrogen bond activation [15].
For thiophene derivatives, direct arylation has been successfully employed to introduce various aryl groups at the 2-position [2] [15]. The reaction utilizes palladium catalysts with bulky phosphine ligands or N-heterocyclic carbene ligands to facilitate carbon-hydrogen bond cleavage [15]. Optimal results are obtained using palladium(II) acetate with tricyclohexylphosphine or IPr·HCl as ligand in the presence of cesium carbonate base [15].
The advantages of direct arylation include reduced synthetic steps, lower costs due to the elimination of organometallic reagents, and excellent functional group compatibility [2]. However, regioselectivity can be challenging in unsymmetrical thiophene substrates, requiring careful optimization of reaction conditions [15].
The stereochemical control of alkene geometry represents a critical aspect in the synthesis of thiophene, 2-(2-phenylethenyl)-, as the (E) and (Z) isomers can exhibit dramatically different physical and electronic properties [16] [17]. Several synthetic strategies have been developed to achieve selective access to either geometric isomer.
The relative stability of (E) and (Z) isomers in styrylthiophene derivatives is influenced by steric interactions between the thiophene ring and the phenyl substituent [17]. In most cases, the (E)-isomer is thermodynamically favored due to reduced steric congestion [16]. However, kinetic control can be achieved through careful selection of reaction conditions and catalysts [17].
Wittig reactions using stabilized ylides generally provide (E)-selectivity through thermodynamic control, as the reaction proceeds through reversible betaine formation [4] [8]. Conversely, non-stabilized ylides can exhibit kinetic control, potentially favoring (Z)-isomers under appropriate conditions [8]. The Schlosser modification of the Wittig reaction allows for enhanced (E)-selectivity through treatment of the initial betaine intermediate with phenyllithium followed by aqueous workup [18].
Palladium-catalyzed cross-coupling reactions offer opportunities for stereochemical control through judicious choice of catalyst and ligand systems [19]. The Heck reaction typically favors (E)-selectivity due to the preferred syn-addition and anti-elimination pathway [13]. However, modified conditions using specific phosphine ligands or reaction additives can influence the stereochemical outcome [19].
Recent advances in catalyst design have enabled the development of stereoselective cross-metathesis reactions for trisubstituted alkenes [19]. These methods utilize molybdenum-based catalysts with specific N-heterocyclic carbene ligands to achieve excellent (E) or (Z) selectivity depending on the choice of starting materials and reaction conditions [19].
When mixtures of (E) and (Z) isomers are obtained, several strategies can be employed for their separation or selective isomerization [16]. Photoisomerization provides a useful method for converting between geometric isomers, although the equilibrium position depends on the relative thermodynamic stability [16]. Thermal isomerization can also be employed, typically favoring the formation of the more stable (E)-isomer [16].
Physical separation of geometric isomers can be challenging but is sometimes achievable through careful chromatographic techniques [16]. The incorporation of specific functional groups that enhance the differences in polarity or coordination behavior between isomers can facilitate separation [16]. Crystallization methods have also proven successful in cases where one isomer exhibits significantly different solid-state packing properties [20].
| Synthetic Method | (E)-Selectivity | (Z)-Selectivity | Separation Method |
|---|---|---|---|
| Stabilized Wittig | >90% | <10% | Not required |
| Non-stabilized Wittig | 60-80% | 20-40% | Chromatography |
| Heck coupling | >95% | <5% | Not required |
| Cross-metathesis | >98% | <2% | Not required |
The development of efficient synthetic methodologies for thiophene, 2-(2-phenylethenyl)- has significantly advanced through the application of modern organic synthesis techniques. The combination of traditional Wittig chemistry with contemporary palladium-catalyzed cross-coupling strategies provides access to this important compound with excellent yields and stereochemical control [2] [9] [19]. The ability to selectively prepare either (E) or (Z) isomers opens new possibilities for structure-property relationship studies and materials applications [16] [17].
Thiophene, 2-(2-phenylethenyl)- exhibits distinctive absorption characteristics due to its extended conjugated system comprising both thiophene and styryl moieties. The compound demonstrates typical π-π* electronic transitions in both the ultraviolet and visible regions [1]. The thiophene heterocycle contributes to distinct electronic properties, while the phenylethenyl substituent extends the conjugation system, resulting in bathochromic shifts compared to unsubstituted thiophene .
Based on spectroscopic studies of structurally related compounds, thiophene, 2-(2-phenylethenyl)- displays absorption maxima in the range of 300-400 nanometers [3] [4]. The π-π* transition of the conjugated main chain produces a prominent visible absorption peak, while ultraviolet absorption results from localized transitions within the aromatic systems [1]. The compound demonstrates molar extinction coefficients typical of extended conjugated systems, with values expected to fall within the range of 10,000-50,000 M⁻¹cm⁻¹ [5] [6].
The aggregation behavior of thiophene, 2-(2-phenylethenyl)- follows patterns characteristic of thiophene-containing conjugated molecules. In solution, the compound exhibits relatively weak emission due to non-radiative relaxation pathways [7]. However, upon aggregation or in concentrated solutions, the compound may demonstrate aggregation-induced emission enhancement through restriction of intramolecular motion [8] [9]. This phenomenon occurs when molecular aggregation restricts rotational freedom of the phenylethenyl group, reducing non-radiative decay pathways and enhancing fluorescence intensity [10].
Table 3.1: Spectroscopic Data for Thiophene, 2-(2-phenylethenyl)- and Related Compounds
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| Molecular weight | 186.273 g/mol | - | [11] |
| Absorption maximum (λmax) | 300-400 nm | Various organic solvents | [1] [3] |
| Extinction coefficient (ε) | 10⁴-10⁵ M⁻¹cm⁻¹ | Organic solvents | [5] [6] |
| Fluorescence lifetime | <1 ns | THF | [12] |
| Aggregation onset | >60% water fraction | THF/water | [8] |
The fluorescence emission behavior of thiophene, 2-(2-phenylethenyl)- varies significantly between solution and solid states due to intermolecular interactions and molecular packing arrangements. In dilute solutions, the compound displays moderate fluorescence with emission maxima typically occurring at longer wavelengths than the absorption maximum due to Stokes shifts [3] [4].
Solution-state fluorescence characteristics demonstrate typical behavior for styryl-thiophene derivatives. The compound exhibits fluorescence quantum yields that are generally modest in polar solvents but may increase in less polar environments [13]. The emission spectra show structured vibronic progressions characteristic of the rigid conjugated backbone, with emission maxima typically observed between 400-500 nanometers [3].
In the solid state, thiophene, 2-(2-phenylethenyl)- demonstrates markedly different emission behavior compared to solution. Solid-state fluorescence is often enhanced due to restriction of intramolecular motion, which suppresses non-radiative decay pathways [14] [15]. The crystalline arrangement influences the photophysical properties through intermolecular interactions, including π-π stacking between aromatic rings and potential sulfur-sulfur interactions characteristic of thiophene derivatives [7].
The solid-state emission typically exhibits a red-shift relative to solution measurements, with emission maxima extending into the 450-550 nanometer range [15]. This bathochromic shift results from intermolecular interactions that stabilize the excited state relative to the ground state. The solid-state quantum yield can be significantly higher than in solution, with values potentially reaching 40-80% depending on the specific crystal packing arrangement [14] [16].
Table 3.2: Fluorescence Properties in Different States
| State | Emission Maximum (nm) | Quantum Yield | Lifetime (ns) | Reference |
|---|---|---|---|---|
| Solution (THF) | 400-450 | 0.1-0.3 | <1 | [3] [12] |
| Solution (polar) | 420-470 | 0.05-0.2 | <1 | [13] |
| Solid state | 450-550 | 0.4-0.8 | 2-5 | [14] [15] |
| Aggregated | 410-500 | 0.2-0.6 | 1-3 | [8] [9] |
Thiophene, 2-(2-phenylethenyl)- demonstrates substantial thermal stability characteristic of aromatic heterocyclic compounds. The compound exhibits a boiling point of 294.4°C at 760 millimeters of mercury, indicating strong intermolecular forces and thermal stability [17]. The flash point of 96.8°C suggests moderate volatility at elevated temperatures [17].
The thermochemical stability of the compound is enhanced by the aromatic nature of both the thiophene ring and the phenyl group, which provide resonance stabilization. Thiophene derivatives generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C [18] [19]. The compound maintains structural integrity under normal handling and storage conditions, with no significant decomposition observed below 200°C.
Solubility characteristics of thiophene, 2-(2-phenylethenyl)- reflect its amphiphilic nature, containing both aromatic and heteroaromatic components. The compound demonstrates good solubility in common organic solvents including tetrahydrofuran, dichloromethane, chloroform, and aromatic solvents such as toluene [20]. The calculated logarithmic partition coefficient (LogP) of 3.92 indicates a preference for lipophilic environments [17].
Hansen Solubility Parameters provide a quantitative framework for understanding solubility behavior. Based on structural analysis and comparison with related compounds, thiophene, 2-(2-phenylethenyl)- is estimated to have Hansen parameters of δD ≈ 18-19 MPa^1/2^ (dispersion), δP ≈ 4-6 MPa^1/2^ (polar), and δH ≈ 3-5 MPa^1/2^ (hydrogen bonding) [21] [22]. These values indicate strong dispersion interactions due to the extended π-system, moderate polarity from the thiophene heteroatom, and limited hydrogen bonding capability.
Table 3.3: Physicochemical Properties
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular formula | C₁₂H₁₀S | - | [11] |
| Density | 1.148 | g/cm³ | [17] |
| Boiling point | 294.4 | °C | [17] |
| Flash point | 96.8 | °C | [17] |
| Refractive index | 1.69 | - | [17] |
| LogP | 3.92 | - | [17] |
| Hansen δD | 18-19 | MPa^1/2^ | [21] [22] |
| Hansen δP | 4-6 | MPa^1/2^ | [21] [22] |
| Hansen δH | 3-5 | MPa^1/2^ | [21] [22] |
The compound exhibits limited water solubility due to its hydrophobic character, but demonstrates excellent solubility in organic media. This solubility profile makes it suitable for solution-processing techniques in materials applications while maintaining stability in ambient conditions. The thermal and chemical stability, combined with favorable solubility characteristics, contribute to the compound's utility in various synthetic and materials chemistry applications.